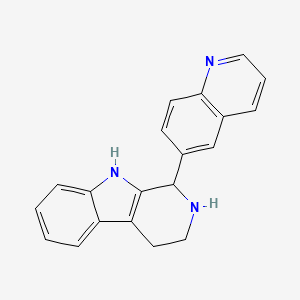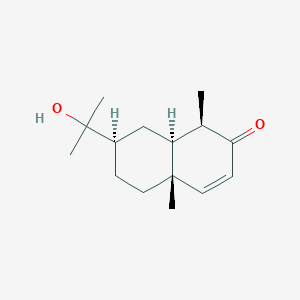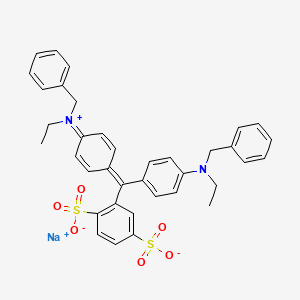
Sodium Isonicotinohydroxamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium Isonicotinohydroxamate is a chemical compound with the molecular formula C6H5N2O2Na. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a sodium ion bonded to an isonicotinohydroxamate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium Isonicotinohydroxamate can be synthesized through several methods. One common approach involves the reaction of isonicotinic acid with hydroxylamine to form isonicotinohydroxamic acid, which is then neutralized with sodium hydroxide to yield this compound. The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process begins with the synthesis of isonicotinohydroxamic acid, followed by its neutralization with sodium hydroxide. The resulting solution is then purified through crystallization or other separation techniques to obtain the final product in a pure form.
Análisis De Reacciones Químicas
Types of Reactions: Sodium Isonicotinohydroxamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be used under mild to moderate conditions.
Major Products Formed:
Oxidation: Oximes, nitriles.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sodium Isonicotinohydroxamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydroxamic acids and related compounds.
Biology: It has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.
Medicine: Research has explored its potential as an anticancer agent due to its ability to chelate metal ions and inhibit certain enzymes.
Industry: It is used in the formulation of various industrial products, including corrosion inhibitors and metal chelating agents.
Mecanismo De Acción
The mechanism of action of Sodium Isonicotinohydroxamate involves its ability to chelate metal ions, which can inhibit the activity of metalloproteases and other metal-dependent enzymes. This chelation disrupts the normal function of these enzymes, leading to various biological effects. The compound’s molecular targets include metalloproteases and other enzymes that require metal ions for their activity.
Comparación Con Compuestos Similares
Sodium Isonicotinohydroxamate can be compared with other hydroxamic acids and their sodium salts. Similar compounds include:
- Sodium Acetohydroxamate
- Sodium Benzohydroxamate
- Sodium Salicylhydroxamate
Uniqueness: this compound is unique due to its isonicotinic acid moiety, which imparts specific chemical and biological properties. Compared to other hydroxamic acids, it has distinct metal-chelating abilities and enzyme inhibition profiles, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
10335-86-1 |
|---|---|
Fórmula molecular |
C6H5N2NaO2 |
Peso molecular |
160.11 g/mol |
Nombre IUPAC |
sodium;N-oxidopyridine-4-carboxamide |
InChI |
InChI=1S/C6H5N2O2.Na/c9-6(8-10)5-1-3-7-4-2-5;/h1-4H,(H-,7,8,9,10);/q-1;+1 |
Clave InChI |
WUHNGKDDWSKKBO-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C(=O)N[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(6H-benzo[b][1,4]benzodioxepin-6-yl)-N,N-diethylpropan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12779558.png)
![[4-phenyl-1-(2-phenylethyl)piperidin-4-yl] acetate;hydrochloride](/img/structure/B12779573.png)






![4-[2,3-dihydroxypropyl(ethyl)amino]-2-methylbenzaldehyde;sulfuric acid](/img/structure/B12779605.png)
![2-tert-butyl-4-[[dimethyl(phenyl)silyl]methoxy]phenol](/img/structure/B12779620.png)
